4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that features a fluorine atom and a hydroxyl group attached to a pyrrolo[2,3-b]pyridine core
Future Directions
The future directions for “4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” could involve further exploration of its potential as a reagent in the synthesis of potent VEGFR-2 inhibitors . Additionally, the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has been noted as a promising area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base, such as sodium methoxide, and a catalyst, such as palladium on carbon, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is often necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol and its derivatives often involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The pathways involved include the disruption of signaling cascades essential for tumor growth and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol include other fluorinated pyridines and pyrrolo[2,3-b]pyridine derivatives, such as:
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group in the pyrrolo[2,3-b]pyridine core enhances its reactivity and potential for forming diverse derivatives with significant biological activity .
Properties
IUPAC Name |
4-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXHLJTFTXCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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